molecular formula C10H14ClN3S B1398626 2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride CAS No. 1208081-62-2

2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride

Cat. No. B1398626
M. Wt: 243.76 g/mol
InChI Key: PWRYPTKQUGWPKX-UHFFFAOYSA-N
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Description

The compound “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride” is not well-documented in the literature. However, a similar compound, “2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride” is known1. It has a molecular weight of 171.65 and is a powder at room temperature1.



Synthesis Analysis

There is no specific information available on the synthesis of “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride”. However, a related compound, “2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride”, can be synthesized using ethanol as both a solvent and reagent with microwave heating for short reaction times2.



Molecular Structure Analysis

The molecular structure of “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride” is not explicitly mentioned in the literature. However, the structure of a similar compound, “2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride”, has been reported1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride”. However, a related compound, “2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride”, has been reported to exhibit highly sensitive and selective on-off Hg2+ fluorescence quenching behavior in aqueous acetonitrile solutions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride” are not well-documented in the literature. However, a similar compound, “2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride”, is known to be a powder at room temperature1.


Scientific Research Applications

Alzheimer's Disease Diagnosis

A study employed a hydrophobic radiofluorinated derivative, [18F]FDDNP, for the non-invasive localization and monitoring of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This application illustrates the potential of related nitrile derivatives in diagnostic imaging and disease progression monitoring (Shoghi-Jadid et al., 2002).

Heterocyclic Chemistry

Research in heterocyclic chemistry has demonstrated the utility of nitrile derivatives in synthesizing various heterocyclic compounds. For instance, 2-arylhydrazononitriles have been used as key synthons for creating new, antimicrobial heterocyclic substances, showcasing the role of similar compounds in developing new pharmaceuticals (Behbehani et al., 2011).

Phthalocyanines Synthesis

A novel phthalodinitrile derivative carrying dimethylaminoethylsulfanyl groups was synthesized and used to create metal-free or metal-containing phthalocyanines. These compounds were then converted into water-soluble quaternized products, illustrating the role of nitrile derivatives in the synthesis of materials with potential applications in catalysis, photodynamic therapy, and as dyeing agents (Gürsoy et al., 2001).

Synthetic Methodologies

In synthetic chemistry, nitrile derivatives have been utilized in base-catalyzed ring transformations of 2H-pyran-2-ones, leading to the efficient synthesis of aminonicotinonitriles and diaminopyridines. This application underscores the importance of such compounds in facilitating novel synthetic routes for complex molecules (Farhanullah et al., 2003).

Antimicrobial Activity

The synthesis of 2-arylhydrazononitriles and their subsequent application in creating antimicrobial heterocyclic substances highlight the potential use of nitrile derivatives in developing new antimicrobial agents. Such compounds exhibit significant activity against various microbial organisms, demonstrating their potential in pharmaceutical applications (Behbehani et al., 2011).

Safety And Hazards

The safety and hazards of “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride” are not well-documented in the literature. However, a similar compound, “4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride”, is known to be toxic if swallowed and fatal in contact with skin5.


Future Directions

Given the limited information available on “2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of this compound and its potential applications.


properties

IUPAC Name

2-(2-aminoethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S.ClH/c1-7-5-8(2)13-10(9(7)6-12)14-4-3-11;/h5H,3-4,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRYPTKQUGWPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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